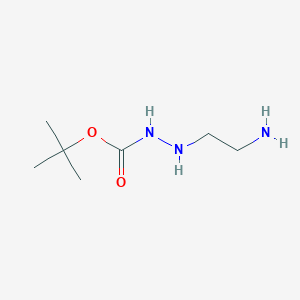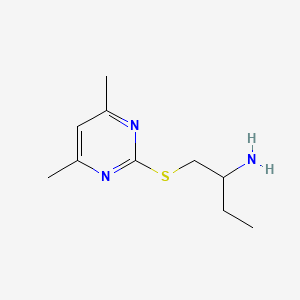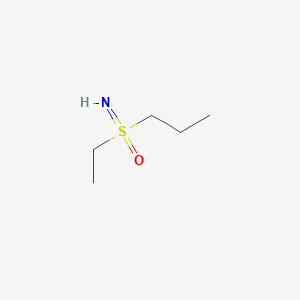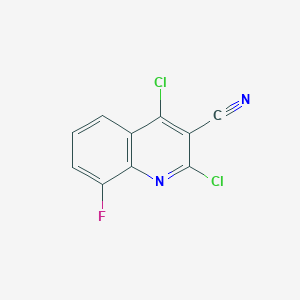
N'-(2-aminoethyl)(tert-butoxy)carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C7H17N3O2 and a molecular weight of 175.2288 g/mol . This compound is known for its unique structure, which includes an aminoethyl group and a tert-butoxy group attached to a carbohydrazide backbone. It is used in various scientific research applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)(tert-butoxy)carbohydrazide typically involves the reaction of tert-butyl carbazate with 2-aminoethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N’-(2-aminoethyl)(tert-butoxy)carbohydrazide may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and tert-butoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme mechanisms and as a potential inhibitor or activator of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N’-(2-aminoethyl)(tert-butoxy)carbohydrazide exerts its effects involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the tert-butoxy group can influence the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(2-aminoethyl)carbohydrazide: Lacks the tert-butoxy group, resulting in different reactivity and solubility properties.
tert-Butyl carbazate: Contains the tert-butoxy group but lacks the aminoethyl group, leading to different applications and reactivity.
2-Aminoethylamine: A simpler compound with only the aminoethyl group, used in different contexts compared to N’-(2-aminoethyl)(tert-butoxy)carbohydrazide.
Uniqueness
N’-(2-aminoethyl)(tert-butoxy)carbohydrazide is unique due to the presence of both the aminoethyl and tert-butoxy groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H17N3O2 |
|---|---|
Molekulargewicht |
175.23 g/mol |
IUPAC-Name |
tert-butyl N-(2-aminoethylamino)carbamate |
InChI |
InChI=1S/C7H17N3O2/c1-7(2,3)12-6(11)10-9-5-4-8/h9H,4-5,8H2,1-3H3,(H,10,11) |
InChI-Schlüssel |
UCFYORXJEKNKHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13650076.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylcarbamoyl)propanoic acid](/img/structure/B13650079.png)







![(SP-4-1)-[5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphinato-|EN21,|EN22,|EN23,|EN24]-Manganese](/img/structure/B13650128.png)


![2,6-Dichloropyrido[2,3-b]pyrazine](/img/structure/B13650132.png)
